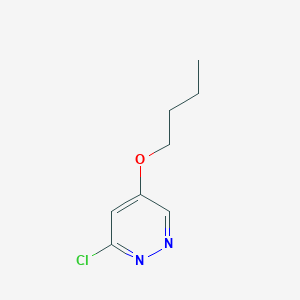

5-Butoxy-3-chloropyridazine

Description

5-Butoxy-3-chloropyridazine (C₈H₁₁ClN₂O) is a pyridazine derivative featuring a chlorine atom at position 3 and a butoxy (-OC₄H₉) group at position 5. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, and substitutions at specific positions significantly influence their physicochemical and biological properties.

For instance, describes the alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one using halides and potassium carbonate in acetone . By analogy, substituting a butoxy group at position 5 could involve reacting 3-chloropyridazine with 1-bromobutane or a similar alkylating agent under basic conditions.

Properties

CAS No. |

1346698-32-5 |

|---|---|

Molecular Formula |

C8H11ClN2O |

Molecular Weight |

186.64 g/mol |

IUPAC Name |

5-butoxy-3-chloropyridazine |

InChI |

InChI=1S/C8H11ClN2O/c1-2-3-4-12-7-5-8(9)11-10-6-7/h5-6H,2-4H2,1H3 |

InChI Key |

ZBNBPUVSSFFNIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=NN=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxy-3-chloropyridazine typically involves the reaction of 3-chloropyridazine with butanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the butoxy group. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-Butoxy-3-chloropyridazine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Butoxy-3-chloropyridazine undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at position 3 can be replaced by various nucleophiles, leading to the formation of different derivatives.

Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Various substituted pyridazine derivatives.

Oxidation: Aldehydes, carboxylic acids, and ketones.

Reduction: Dihydropyridazine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : 5-Butoxy-3-chloropyridazine serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures.

- Reagent in Organic Reactions : It is utilized in various organic reactions due to its unique reactivity patterns, particularly in nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.

Biology

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Potential : Research has indicated potential anticancer properties, particularly against human lung adenocarcinoma and glioma cell lines. Its mechanism may involve interference with DNA synthesis and apoptosis pathways .

Medicine

- Drug Development : The compound is being explored for its potential therapeutic applications, particularly in treating various cancers and inflammatory diseases. Its unique structure allows for interactions with specific biological targets, modulating enzyme activities .

Industry

- Agrochemicals and Dyes : In industrial applications, 5-butoxy-3-chloropyridazine is used in the production of agrochemicals and dyes due to its chemical stability and reactivity.

Case Studies

Several studies have been conducted to evaluate the biological activities of 5-butoxy-3-chloropyridazine:

-

Antimicrobial Activity (2024) :

- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects were observed against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

-

Anticancer Activity Evaluation (2023) :

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.

-

Inflammation Model Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of 5-Butoxy-3-chloropyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to 5-Butoxy-3-chloropyridazine and serve as key comparators:

| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| 5-Butoxy-3-chloropyridazine | N/A | C₈H₁₁ClN₂O | Cl (3), Butoxy (5) | ~186.5 | Chlorine, Ether |

| 5-(3-Bromophenyl)-3-chloropyridazine | 27794-00-9 | C₁₀H₆BrClN₂ | Cl (3), 3-Bromophenyl (5) | ~269.5 | Chlorine, Bromophenyl |

| 5-Chloro-6-phenylpyridazin-3(2H)-one | N/A | C₁₀H₇ClN₂O | Cl (5), Phenyl (6), Ketone (3) | ~206.6 | Chlorine, Phenyl, Ketone |

Physicochemical Properties

Solubility :

- The butoxy group in 5-Butoxy-3-chloropyridazine enhances lipophilicity, favoring solubility in organic solvents (e.g., ethyl acetate, acetone) but limiting water solubility.

- In contrast, 5-(3-Bromophenyl)-3-chloropyridazine’s aromatic bromine substituent increases molecular rigidity and reduces solubility in polar solvents compared to the butoxy analog .

- The ketone in 5-chloro-6-phenylpyridazin-3(2H)-one () introduces hydrogen-bonding capacity, improving aqueous solubility relative to both chloropyridazine derivatives .

Reactivity :

- The electron-donating butoxy group activates the pyridazine ring toward electrophilic substitution, whereas the electron-withdrawing bromophenyl group in 5-(3-Bromophenyl)-3-chloropyridazine deactivates the ring, directing reactions to specific positions .

- The ketone in pyridazin-3(2H)-one derivatives () enables tautomerization and participation in condensation reactions, a feature absent in 5-Butoxy-3-chloropyridazine .

Stability and Toxicity

- The butoxy group’s alkyl chain may confer higher metabolic stability compared to aryl halides. However, the bromophenyl derivative’s aromatic bromine could pose toxicity concerns, necessitating careful handling .

Biological Activity

5-Butoxy-3-chloropyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Butoxy-3-chloropyridazine has the molecular formula and a molecular weight of approximately 216.67 g/mol. The presence of a chlorinated pyridazine core combined with a butoxy substituent suggests unique solubility and reactivity properties, which may enhance its biological activity compared to other derivatives .

Biological Activity Overview

The biological activities of 5-butoxy-3-chloropyridazine are still under investigation, but preliminary studies indicate several promising pharmacological effects:

- Antimicrobial Activity : Similar chloropyridazine derivatives have exhibited antibacterial properties, suggesting that 5-butoxy-3-chloropyridazine may possess similar effects .

- Anti-inflammatory Effects : Studies indicate that compounds with similar structures can interact with inflammatory pathways, potentially positioning 5-butoxy-3-chloropyridazine as a candidate for treating inflammatory conditions .

- Anticancer Potential : Pyridazine derivatives have been explored for their efficacy in cancer treatment, particularly in targeting pathways associated with various cancers such as ovarian and breast cancer .

While the specific mechanisms of action for 5-butoxy-3-chloropyridazine are not fully elucidated, it is hypothesized that it may interact with various biological targets, including enzymes and receptors involved in inflammatory responses. Interaction studies suggest binding affinities that could influence signaling pathways related to pain and inflammation .

Comparative Analysis of Similar Compounds

To understand the potential of 5-butoxy-3-chloropyridazine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Chloro-3-methylpyridazine | Structure | Lacks the butoxy group; primarily studied for antifungal properties. |

| 5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one | Structure | Similar structure but with a tert-butoxy group; shows different solubility characteristics. |

| 6-Chloro-pyridazine derivatives | Structure | Exhibit varied biological activities; lack the butoxy substituent influencing pharmacokinetics. |

The unique combination of the butoxy group and chlorinated pyridazine core in 5-butoxy-3-chloropyridazine may confer distinct pharmacokinetic properties that enhance its therapeutic potential compared to these derivatives .

Case Studies and Research Findings

- Antimicrobial Studies : Research has shown that chloropyridazine derivatives exhibit significant antibacterial activity against various pathogens. The mechanism often involves interference with bacterial cell wall synthesis or protein function, which may be applicable to 5-butoxy-3-chloropyridazine .

- Anti-inflammatory Trials : In vitro studies have indicated that certain pyridazine derivatives can inhibit pro-inflammatory cytokines, suggesting a pathway through which 5-butoxy-3-chloropyridazine might exert its anti-inflammatory effects .

- Cancer Research : Investigations into the use of pyridazines in oncology reveal that these compounds can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. This suggests a potential application for 5-butoxy-3-chloropyridazine in cancer therapeutics .

Q & A

Q. How to design a robust literature review for prior studies on pyridazine derivatives?

- Methodology : Use Google Scholar with Boolean operators (e.g., "5-Butoxy-3-chloropyridazine" AND "synthesis") and filter by publication date (last 10 years). Prioritize journals with high impact factors in organic chemistry (e.g., J. Org. Chem.). Track citations via tools like Zotero to map influential works .

第3讲-参考文献的处理实操13:34化知为学24年第二次有机seminar——文献检索与常见术语31:37

Q. What computational tools are recommended for predicting physicochemical properties of 5-Butoxy-3-chloropyridazine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.